9-(4-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
CAS No.: 929440-82-4
Cat. No.: VC7665516
Molecular Formula: C26H23NO4
Molecular Weight: 413.473
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929440-82-4 |
|---|---|
| Molecular Formula | C26H23NO4 |
| Molecular Weight | 413.473 |
| IUPAC Name | 9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
| Standard InChI | InChI=1S/C26H23NO4/c1-29-20-9-7-18(8-10-20)13-14-27-15-22-24(31-17-27)12-11-21-25(28)23(16-30-26(21)22)19-5-3-2-4-6-19/h2-12,16H,13-15,17H2,1H3 |
| Standard InChI Key | CMXLHPOBDDAMIM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2 |
Introduction
Chemical Structure and Nomenclature
Structural Elucidation
The compound’s IUPAC name, 9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-8,10-dihydropyrano[2,3-f]benzoxazin-4-one, reflects its intricate framework . Key structural components include:
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A chromene moiety (pyrano[2,3-f]benzoxazin-4-one) forming the central scaffold.
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A 4-methoxyphenethyl group (-CHCHCHOCH) at position 9, introducing electron-donating methoxy functionality.
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A phenyl ring at position 3, contributing aromatic character and potential π-π stacking interactions.
The SMILES representation, COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2, further clarifies the connectivity of substituents. X-ray crystallography or NMR data would resolve stereochemical ambiguities, but such details are absent in current literature.
Table 1: Key Identifiers of 9-(4-Methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one
Synthesis and Reaction Pathways
Challenges in Synthesis
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Regioselectivity: Ensuring proper alignment of methoxyphenethyl and phenyl groups during cyclization.
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Purification: Chromatographic techniques (TLC, HPLC) are critical due to the compound’s moderate polarity.
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Yield Optimization: Reaction temperatures and solvent choices (e.g., DMF, THF) significantly impact output.
Physicochemical Properties
Molecular Characteristics
The compound’s logP (partition coefficient), estimated at ~4.55 based on analogous structures , suggests moderate lipophilicity, favoring membrane permeability in biological systems . Its polar surface area (67.64 Ų) and hydrogen-bonding capacity (1 donor, 7 acceptors) further influence solubility and bioavailability.
Table 2: Comparative Analysis of Chromeno-Oxazine Derivatives
| Compound | Molecular Weight | logP | Polar Surface Area (Ų) |
|---|---|---|---|
| 9-(4-Methoxyphenethyl)-3-phenyl-... | 413.47 | 4.55* | 67.64* |
| 3-(4-Chlorophenyl)-9-(4-methoxyphenyl)-... | 419.86 | 4.72 | 65.81 |
| 3-(4-Methoxyphenyl)-9-(5-methylpyridin-2-yl)-... | 427.48 | 3.89 | 72.15 |
*Estimated from structural analogs .
Solubility and Stability
No experimental solubility data exists, but the methoxy group’s electron-donating nature likely enhances solubility in polar aprotic solvents (e.g., DMSO). Stability under acidic/basic conditions remains unstudied, though oxazine rings are generally prone to hydrolysis.
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